Product packaging for Linsitinib-d3(Cat. No.:)

Linsitinib-d3

Cat. No.: B12424892
M. Wt: 424.5 g/mol
InChI Key: PKCDDUHJAFVJJB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin (B600854) Receptor (IR) Kinase Inhibition in Preclinical and Mechanistic Research

The insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) are key players in cellular signaling pathways that govern cell growth, proliferation, differentiation, and metabolism. frontiersin.org Deregulation of the IGF signaling pathway is frequently observed in various cancers. frontiersin.org Preclinical studies have established IGF-1R as a driver of tumorigenesis and cell survival in numerous human cancers. researchgate.net Consequently, the inhibition of IGF-1R and IR has become a significant area of investigation in oncology research. amegroups.orgnih.gov

Linsitinib (B1684704), also known as OSI-906, is a selective, orally bioavailable small molecule that dually inhibits both IGF-1R and IR. nih.govfrontiersin.orgmedchemexpress.com Its mechanism of action involves binding to the ATP-binding site of the receptor's kinase domain, which in turn blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK. nih.govnih.govmdpi.com This inhibition can lead to a reduction in tumor cell proliferation and the induction of apoptosis (cell death). frontiersin.orgnih.gov

Preclinical research has demonstrated the anti-tumor activity of Linsitinib in various cancer models. frontiersin.orgnih.gov For instance, in laboratory studies, Linsitinib has been shown to reduce the growth of multiple human tumor cell lines. nih.gov It has also shown efficacy in in vivo models, where it has been observed to suppress tumor growth. apexbt.comtocris.com These findings from preclinical and mechanistic studies underscore the importance of inhibitors like Linsitinib in understanding and potentially targeting cancer-related signaling pathways.

Rationale for Deuterium (B1214612) Labeling in Contemporary Pharmaceutical and Bioanalytical Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a valuable technique in modern pharmaceutical and bioanalytical research. hwb.gov.increative-proteomics.com This isotopic substitution does not significantly alter the size, shape, or chemical properties of a molecule, but the increased mass of deuterium can influence the compound's metabolic stability. assumption.edutandfonline.com

The primary advantages of deuterium labeling in research include:

Altered Metabolism and Pharmacokinetics: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) enzymes. tandfonline.combioscientia.de This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of metabolism, potentially prolonging the compound's half-life in the body. assumption.edubioscientia.de However, it's important to note that deuterium substitution does not always result in slowed metabolism and can sometimes lead to a more rapid rate of catabolism. bioscientia.deresearchgate.net

Internal Standards for Bioanalytical Assays: Deuterated compounds are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.goveurekaselect.com Because they are chemically identical to the non-labeled compound (the analyte), they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. However, due to the mass difference, they can be distinguished by the detector. This allows for precise and accurate quantification of the analyte in complex biological matrices. acs.orgeurekaselect.com

Metabolic Pathway Elucidation: Stable isotope labeling is an effective method for identifying and tracking drug metabolites. lucerna-chem.ch By following the fate of the labeled compound, researchers can gain a detailed understanding of its metabolic pathways, which is crucial information in drug development. hwb.gov.indiagnosticsworldnews.com

Application of Deuterium LabelingDescriptionKey Benefit
Pharmacokinetic (PK) ModificationSubstitution of hydrogen with deuterium at metabolically active sites can alter the rate of drug metabolism.Can potentially improve a drug's half-life and exposure. assumption.edubioscientia.descispace.com
Internal Standard for QuantificationUsed in mass spectrometry-based assays to accurately quantify the non-labeled drug.Enhances the precision and accuracy of bioanalytical methods. acs.orgnih.gov
Metabolite IdentificationHelps in tracing and identifying the metabolic products of a drug.Provides a clearer understanding of a drug's metabolic fate. lucerna-chem.chdiagnosticsworldnews.com

Overview of Linsitinib-d3 as a Stable Isotope-Labeled Research Tool

This compound is the deuterated analog of Linsitinib, specifically designed for research purposes. lgcstandards.com In this compound, three hydrogen atoms on a methyl group have been replaced by deuterium atoms. lucerna-chem.ch Its primary application is as an internal standard in bioanalytical assays for the quantification of Linsitinib in biological samples. nih.goveurekaselect.com

The use of this compound as an internal standard is crucial for studies investigating the pharmacokinetics of Linsitinib. By adding a known amount of this compound to a sample, researchers can accurately measure the concentration of Linsitinib, even if there are variations in sample preparation or instrument response. This is essential for obtaining reliable data in preclinical and mechanistic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Linsitinib. hwb.gov.inresearchgate.net

CompoundChemical FormulaMolar Mass (g/mol)Primary Research Use
LinsitinibC26H23N5O421.504Inhibition of IGF-1R and IR in preclinical cancer research. nih.govwikipedia.org
This compoundC26H20D3N5O424.52Internal standard for quantitative bioanalysis of Linsitinib. lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23N5O B12424892 Linsitinib-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23N5O

Molecular Weight

424.5 g/mol

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3

InChI Key

PKCDDUHJAFVJJB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Origin of Product

United States

Methodological Advancements in the Synthesis and Isotopic Incorporation of Deuterated Linsitinib Linsitinib D3

Strategic Approaches for Deuterium (B1214612) Labeling and Isotopic Purity Assessment in Target Compounds

The introduction of deuterium into a complex molecule like Linsitinib (B1684704) necessitates a strategic synthetic approach. While a complete de novo synthesis using deuterated starting materials is one pathway, a more common and efficient strategy involves hydrogen-deuterium exchange (HDX) reactions on the final compound or a late-stage intermediate. semanticscholar.org For Linsitinib, which features a distinct 1,3-difunctionalized cyclobutane (B1203170) skeleton, labeling could potentially be targeted at the methyl group on the cyclobutane ring, creating a stable -CD3 group. nih.govrsc.org This approach is often preferred as C-D bonds are stronger than C-H bonds, and deuterium introduced on non-labile positions (not attached to heteroatoms like O or N) will not undergo back-exchange in typical analytical conditions. semanticscholar.org

The primary goal of these strategies is to produce a deuterated compound with a significant mass shift (typically ≥ 3 mass units) from the unlabeled analyte to avoid spectral overlap in mass spectrometry. lgcstandards.com

Isotopic Purity Assessment

Following synthesis, the crucial step is to determine the isotopic purity, which quantifies the percentage of the compound that has been successfully labeled with the desired number of deuterium atoms. almacgroup.com This is critical for its function as an internal standard. lgcstandards.com The assessment is predominantly carried out using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). researchgate.net

The process involves several key steps:

Chromatographic Separation: The synthesized Linsitinib-d3 is first purified and separated from any unlabeled Linsitinib and other impurities using techniques like High-Performance Liquid Chromatography (HPLC). almacgroup.comgoogle.com

Mass Spectrometric Analysis: The purified compound is infused into a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) to obtain a detailed mass spectrum. researchgate.net

Data Processing: The high resolution of the instrument allows for the separation of the mass signals corresponding to the unlabeled compound (M), the desired deuterated compound (e.g., M+3 for this compound), and other isotopic variants (M+1, M+2, etc.). almacgroup.com

Correction for Natural Isotope Abundance: The raw peak areas are corrected for the natural abundance of isotopes like ¹³C and ¹⁵N to prevent overestimation of lower-labeled species. almacgroup.comresearchgate.net

Calculation of Isotopic Purity: The isotopic purity is calculated by comparing the corrected peak area of the desired deuterated ion to the sum of all isotopic species of the compound. almacgroup.com

Table 1: Illustrative Isotopic Purity Analysis Data for this compound by LC-HRMS

Isotopic SpeciesTheoretical m/z (M+H)⁺Measured Peak AreaCorrected Peak AreaRelative Abundance (%)
d0 (Unlabeled)422.1915,23014,9800.8%
d1423.1921,56021,2001.1%
d2424.2045,88045,1502.4%
d3 (Target)425.201,835,4001,815,90095.7%
Overall Isotopic Purity 99.2%

Spectroscopic and Chromatographic Characterization Methods for Deuterated Linsitinib Purity and Isotopic Identity

A combination of spectroscopic and chromatographic techniques is essential to unequivocally confirm the chemical purity, structural integrity, and isotopic identity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the chemical purity of this compound. almacgroup.comgoogle.com These techniques separate this compound from any synthetic byproducts, residual starting materials, or degradants. A pure sample should ideally present as a single, sharp peak in the chromatogram. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for simultaneous purity assessment and mass confirmation. semanticscholar.orgresearchgate.net The deuterated and non-deuterated isotopologues are expected to co-elute, meaning they have virtually identical retention times, which is a critical property for an internal standard. semanticscholar.org

Spectroscopic Methods

Mass Spectrometry (MS): As the cornerstone of isotopic analysis, MS confirms the successful incorporation of deuterium by detecting the mass shift between the unlabeled Linsitinib (C₂₆H₂₃N₅O, Molar Mass: ~421.5 g/mol ) and this compound. nih.govwikipedia.org For this compound, the molecular weight should increase by approximately 3 Da. High-resolution mass spectrometry provides the accurate mass measurements necessary to confirm the elemental composition and resolve the different deuterated species. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. sigmaaldrich.com For instance, if the methyl group is deuterated, the characteristic singlet for the -CH₃ protons would disappear.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum provides definitive proof of deuterium incorporation and its chemical environment. sigmaaldrich.com The chemical shift in the ²H NMR spectrum is nearly identical to that of the corresponding proton in the ¹H NMR spectrum, allowing for precise assignment of the labeling site. sigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum can also be informative. A carbon atom attached to deuterium (C-D) will show a characteristic multiplet splitting pattern due to coupling with deuterium (which has a spin quantum number of 1) and will have a slightly different chemical shift compared to a carbon attached to hydrogen (C-H). researchgate.net

Table 2: Summary of Analytical Methods for this compound Characterization

TechniquePurposeKey Findings
HPLC/UHPLC Chemical PurityA single major peak indicates high purity. Establishes retention time.
LC-MS Purity & Mass VerificationConfirms co-elution with unlabeled Linsitinib and measures the mass-to-charge ratio (m/z) to verify mass shift. semanticscholar.orgalmacgroup.com
HRMS Isotopic Purity & IdentityResolves different deuterated species (d0, d1, d2, d3) and provides accurate mass for formula confirmation. researchgate.net
¹H NMR Site of LabelingDisappearance or reduction of a specific proton signal confirms the location of deuterium substitution. sigmaaldrich.com
²H NMR Direct Label ConfirmationDirect detection of the deuterium signal confirms incorporation and location. sigmaaldrich.com
¹³C NMR Structural ConfirmationShows changes in splitting and chemical shift for the carbon atom(s) bonded to deuterium. researchgate.net

Quantitative Bioanalytical Method Development and Validation Employing Linsitinib D3 As an Internal Standard

Principles of Stable Isotope-Labeled Internal Standards (SIL-IS) in Mass Spectrometry-Based Quantification.scioninstruments.comscispace.comannlabmed.orgnih.gov

Stable isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.com In the case of Linsitinib-d3, three hydrogen atoms in the Linsitinib (B1684704) molecule have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Linsitinib) and the internal standard (this compound), while their physicochemical properties remain nearly identical. scispace.comannlabmed.org

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices.scioninstruments.comscispace.comnih.gov

Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds. nih.gov During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. nih.govnih.gov This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), resulting in inaccurate quantification. nih.gov

A SIL-IS like this compound co-elutes with the unlabeled Linsitinib from the liquid chromatography column and experiences the same matrix effects. annlabmed.orgwaters.com Because the internal standard is added at a known concentration to all samples, standards, and quality controls, any variation in the ionization efficiency will affect both the analyte and the internal standard proportionally. annlabmed.org By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. annlabmed.orgnih.gov

Correction for Variabilities in Sample Preparation and Analyte Recovery.scioninstruments.comscispace.com

The process of extracting an analyte from a biological matrix can be subject to variability. Steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may not have 100% recovery, and the efficiency can differ slightly between samples. scioninstruments.com Since the SIL-IS is added at the beginning of the sample preparation process, it undergoes the same extraction and processing steps as the analyte. scioninstruments.comscispace.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. waters.com Consequently, the ratio of the analyte to the internal standard remains constant, correcting for any inconsistencies in sample preparation and analyte recovery. scispace.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Linsitinib Quantification Utilizing this compound.scioninstruments.comnih.govmdpi.comnih.govfrontierspartnerships.org

The development of a robust LC-MS/MS method involves the optimization of several key parameters to ensure sensitivity, selectivity, and reproducibility for the quantification of Linsitinib in biological samples.

Optimization of Chromatographic Separation Parameters.nih.govmdpi.comnih.gov

The goal of chromatographic separation is to resolve the analyte of interest from other components in the sample, including potential interferences from the biological matrix. researchgate.net This is crucial for minimizing matrix effects and ensuring accurate quantification. solubilityofthings.com Key parameters that are optimized include the choice of the analytical column, the mobile phase composition, the flow rate, and the column temperature. solubilityofthings.commdpi.com

For the analysis of small molecule drugs like Linsitinib, reversed-phase chromatography is commonly employed. A C18 column is often a suitable choice, providing good retention and separation of moderately polar to nonpolar compounds. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities and to ensure that the analyte elutes as a sharp, symmetrical peak. nih.gov

Table 1: Example Chromatographic Conditions for Linsitinib Analysis

ParameterCondition
Analytical Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0

Mass Spectrometric Detection and Fragmentation Optimization.scispace.comnih.gov

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for analyte detection. The process involves selecting a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. researchgate.net This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the assay. nih.gov

For Linsitinib and its internal standard, this compound, the mass spectrometer is tuned to detect their respective precursor-to-product ion transitions. The selection of these transitions is a critical step in method development and is typically performed by infusing a standard solution of the analyte into the mass spectrometer and identifying the most intense and stable fragment ions.

Table 2: Example Mass Spectrometric Transitions for Linsitinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Linsitinib 450.0259.335
This compound 453.0262.335

Note: The specific m/z values and collision energies are illustrative and would be empirically determined during method development.

Establishment of Calibration Curves and Assessment of Linearity.scioninstruments.comnih.govmdpi.com

To quantify the concentration of Linsitinib in unknown samples, a calibration curve is constructed. anvajo.com This is achieved by preparing a series of calibration standards with known concentrations of Linsitinib in the same biological matrix as the samples to be analyzed. uknml.com The internal standard, this compound, is added at a constant concentration to each calibration standard. numberanalytics.com

The calibration standards are then analyzed using the optimized LC-MS/MS method, and the peak area ratio of Linsitinib to this compound is plotted against the corresponding concentration of Linsitinib. uknml.com A linear regression analysis is typically applied to the data to determine the relationship between the response ratio and the concentration. uknml.comnumberanalytics.com The resulting calibration curve is then used to calculate the concentration of Linsitinib in the unknown samples based on their measured peak area ratios. anvajo.com

The linearity of the calibration curve is a critical validation parameter, demonstrating that the method provides a proportional response over the intended analytical range. ijbio.comd-nb.info The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). d-nb.info The acceptance criteria for linearity typically require a correlation coefficient (r²) of 0.99 or greater. ijbio.com

Table 3: Example Calibration Curve Data for Linsitinib

Nominal Concentration (ng/mL)Peak Area Ratio (Linsitinib/Linsitinib-d3)Calculated Concentration (ng/mL)Accuracy (%)
10.0250.9898.0
50.1305.10102.0
100.25510.1101.0
501.26049.899.6
1002.530100.5100.5
50012.58501.2100.2
100025.15998.099.8

The successful development and validation of a quantitative bioanalytical method using this compound as an internal standard ensures the generation of high-quality data that can be confidently used to understand the pharmacokinetic profile of Linsitinib, ultimately contributing to its safe and effective use in clinical settings.

Rigorous Validation of Bioanalytical Methods for Linsitinib with this compound Internal Standard

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantification of Linsitinib in a biological matrix like human plasma, this involves a series of experiments to demonstrate the method's reliability, accuracy, and precision. frontiersin.org

Precision describes the closeness of repeated individual measurements, while accuracy refers to the closeness of the mean of these measurements to the true concentration. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the expected calibration range. The analysis is performed within a single day (intra-day or intra-batch) and on multiple days (inter-day or inter-batch) to assess the method's performance over time. nih.govbioscientifica.com

The use of this compound is crucial for achieving high precision and accuracy. By adding a known concentration of this compound to all samples, calibrators, and QCs, any variability in sample extraction or instrument response affects both the analyte (Linsitinib) and the internal standard. The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, effectively normalizing these variations and minimizing error. biorxiv.org

For a typical validated LC-MS/MS assay, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% for all QC levels, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ). frontiersin.org

Illustrative Data: The following table represents typical precision and accuracy data for a validated bioanalytical method. This is a representative example and does not reflect actual experimental data for Linsitinib.

Concentration LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV) (n=5)Intra-Day Accuracy (%) (n=5)Inter-Day Precision (%CV) (n=15)Inter-Day Accuracy (%) (n=15)
LLOQ1.08.5104.211.3102.5
Low QC3.06.197.88.998.7
Medium QC504.5101.56.2100.9
High QC1503.899.35.199.8

Specificity is the ability of the method to unequivocally measure the analyte of interest. Selectivity is the ability to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample, such as metabolites, endogenous matrix components, or co-administered drugs.

In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The liquid chromatography step separates Linsitinib from many other compounds. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both Linsitinib and this compound.

Linsitinib: A specific molecular ion (precursor ion) is selected and fragmented, and a specific fragment ion (product ion) is monitored for quantification.

This compound: Due to the three deuterium atoms, its molecular weight is 3 Daltons higher than Linsitinib. This mass difference results in a distinct precursor ion and, consequently, a distinct product ion.

This mass difference ensures that the instrument can differentiate between the analyte and its deuterated internal standard, and it provides high selectivity against matrix interferences that would not have the same specific MRM transition. To validate selectivity, blank matrix samples from at least six different sources are tested to ensure no significant interfering peaks are present at the retention time of Linsitinib or this compound.

Illustrative Data: The table below shows hypothetical MRM transitions for Linsitinib and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Linsitinib482.2396.1
This compound485.2399.1

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in analytical parameters, providing an indication of its reliability during routine use. uzh.ch Typical variations tested during a robustness study include:

Mobile phase composition (e.g., ±2% variation in organic solvent)

Mobile phase pH (e.g., ±0.1 unit)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±5%)

The method is considered robust if the results for QC samples under these varied conditions remain within the established acceptance criteria for precision and accuracy.

Reproducibility refers to the ability of the method to produce consistent results across different laboratories, analysts, or instruments. The use of this compound as an internal standard is fundamental to ensuring both robustness and reproducibility. Because the internal standard's physicochemical properties are nearly identical to the analyte's, it tracks the analyte's behavior through minor changes in chromatographic conditions, ensuring the analyte-to-internal standard ratio remains constant and quantification remains accurate. biorxiv.org This consistency is essential for comparing data from different studies or clinical sites.

Preclinical Pharmacokinetic and Biotransformation Research Utilizing Linsitinib D3

Role of Linsitinib-d3 in Preclinical Pharmacokinetic Profiling and Disposition Assessments

This compound is invaluable for preclinical pharmacokinetic studies, enabling the accurate determination of the absorption, distribution, metabolism, and excretion (ADME) properties of linsitinib (B1684704). Its stable isotope label ensures that it can be distinguished from the unlabeled drug, providing a reliable internal standard for quantification.

Following oral administration in preclinical species, linsitinib has demonstrated good bioavailability. nih.gov Studies in mice have informed dosing for efficacy assessments in various disease models. researchgate.netnih.gov The distribution of linsitinib and its metabolites into different tissues would be quantified using analytical methods that rely on a stable isotope-labeled internal standard like this compound. This allows for the determination of tissue-to-plasma concentration ratios and helps to understand the potential sites of action and accumulation.

Understanding the clearance mechanisms is crucial for predicting the in vivo behavior of a drug. A human mass balance study with ¹⁴C-linsitinib showed that the primary route of elimination is through feces, accounting for 76.4% of the administered radioactive dose, with a minor contribution from renal excretion (5.44%). nih.gov This suggests that biliary excretion is the predominant clearance pathway. nih.gov Preclinical models would be used to further investigate this, and this compound would be essential for accurately measuring linsitinib concentrations in plasma, urine, and feces to calculate clearance rates and half-life. The median terminal half-life of linsitinib in human plasma was reported to be 2.4 hours, with a median apparent oral clearance of 12.45 L/h. nih.gov

Table 2: Pharmacokinetic Parameters of Linsitinib in Humans

ParameterValue
Median Tmax (h)3.0 nih.gov
Median Cmax (ng/mL)1789 nih.gov
Median Terminal Half-life (h)2.4 nih.gov
Median Apparent Oral Clearance (L/h)12.45 nih.gov
Mean Fecal Excretion (% of dose)76.4 nih.gov
Mean Urinary Excretion (% of dose)5.44 nih.gov

This table presents data from a human study, which is indicative of the parameters that would be assessed in preclinical models.

Mechanistic and Cellular Research Investigating Linsitinib Activity in Preclinical Models

Molecular Interactions of Linsitinib (B1684704) with IGF-1R and IR Kinases

Linsitinib is characterized as a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). frontiersin.orgresearchgate.net These receptors are structurally similar receptor tyrosine kinases (RTKs) that play crucial roles in cellular growth, proliferation, and metabolism. nih.gov Linsitinib exerts its inhibitory effect by interacting directly with the intracellular tyrosine kinase domains of these receptors. nih.gov

The mechanism of inhibition is ATP-competitive, meaning linsitinib binds to the ATP-binding site within the kinase domain of both IGF-1R and IR. nih.gov This binding action prevents the subsequent binding of ATP, which is essential for the receptor's kinase activity. By occupying this site, linsitinib effectively blocks the autophosphorylation of the receptor, a critical step that is required for its activation following the binding of ligands such as IGF-1 and IGF-2. frontiersin.orgnih.gov This inhibition of autophosphorylation halts the downstream signaling cascades that promote cell growth and survival. frontiersin.orgrsc.org

Binding Affinity and Selectivity Studies

Biochemical assays have been employed to quantify the binding affinity of linsitinib for its primary targets, IGF-1R and IR. These studies have consistently demonstrated that linsitinib is a potent inhibitor of both receptors, with a slightly higher affinity for IGF-1R.

In cell-free assays, linsitinib has been shown to have an IC₅₀ value of approximately 35 nM for IGF-1R and 75 nM for the insulin receptor. researchgate.netaacrjournals.org The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a target by 50%, with lower values indicating greater potency. This demonstrates a strong inhibitory effect on both kinases.

Binding Affinity of Linsitinib
Target KinaseIC₅₀ (nM)Reference
IGF-1R35 researchgate.netaacrjournals.org
IR75 researchgate.netaacrjournals.org

Selectivity is a crucial aspect of targeted therapies, and linsitinib has demonstrated a high degree of selectivity for IGF-1R and IR. In broader kinase profiling studies against a large panel of other kinases, linsitinib showed significantly less activity. For instance, one study reported that linsitinib displayed over 100-fold selectivity for IGF-1R compared to more than 100 other kinases. nih.gov Another screening against 88 different kinases revealed that linsitinib had less than 50% inhibition at a concentration of 1 µM for the majority of these off-target kinases, highlighting its specificity. researchgate.net

Structural Biology Approaches to Kinase Inhibition

Structural biology studies, including X-ray crystallography, have provided detailed insights into how linsitinib interacts with its target kinases at the molecular level. Although the specific Protein Data Bank (PDB) entry for a linsitinib-IGF-1R co-crystal structure is not consistently cited, research confirms that such structural analyses have been performed and have elucidated the binding mode. rsc.org

These studies confirm that linsitinib binds to the ATP-binding pocket of the kinase domain. rsc.org The binding is non-covalent and involves hydrogen bonds with key residues in the hinge region of the kinase, such as Met1079 in the insulin receptor. nih.gov This interaction stabilizes the inhibitor within the active site, physically preventing ATP from entering. The structural details of linsitinib's interaction are crucial for understanding its potency and for the rational design of other kinase inhibitors. The ability of linsitinib to effectively inhibit both IGF-1R and IR is attributed to the high degree of sequence and structural homology between the ATP-binding sites of these two receptors. rcsb.org

Elucidation of Downstream Signal Transduction Pathways Modulated by Linsitinib

By inhibiting the kinase activity of IGF-1R and IR, linsitinib effectively blocks the initiation of several critical downstream signaling pathways that are vital for cell proliferation and survival. The activation of IGF-1R and IR by their respective ligands normally triggers a cascade of intracellular events, primarily through the PI3K/AKT and Ras/ERK pathways. nih.gov Preclinical studies have extensively documented linsitinib's ability to suppress these pathways.

Analysis of PI3K/AKT Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling route that promotes cell growth, survival, and proliferation, and it is a major downstream effector of IGF-1R and IR activation. rcsb.org Upon receptor activation, phosphorylated docking proteins like Insulin Receptor Substrate (IRS) proteins recruit and activate PI3K. aacrjournals.org This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. aacrjournals.org

Numerous studies have demonstrated that linsitinib treatment leads to a significant reduction in the phosphorylation of AKT (pAKT), which is a direct indicator of the pathway's inhibition. researchgate.netrcsb.orgresearchgate.net By preventing the initial autophosphorylation of IGF-1R and IR, linsitinib effectively cuts off the signal at its source, leading to the deactivation of the entire PI3K/AKT cascade. rcsb.orgresearchgate.net This inhibition has been observed in a variety of preclinical models, including various tumor cell lines. researchgate.net The suppression of the PI3K/AKT pathway is a key mechanism through which linsitinib exerts its anti-proliferative and pro-apoptotic effects. rcsb.org

Investigation of Ras/ERK Pathway Modulation

The Ras/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another critical signaling cascade that is activated by IGF-1R and IR. rcsb.org This pathway is primarily involved in regulating cell differentiation, proliferation, and survival. aacrjournals.org Activation of the receptor leads to the recruitment of adaptor proteins like Grb2, which in turn activates the small G-protein Ras. aacrjournals.org This initiates a phosphorylation cascade involving Raf, MEK, and finally the extracellular signal-regulated kinases (ERK1/2). rcsb.org

Preclinical research has confirmed that linsitinib effectively modulates this pathway. Treatment with linsitinib has been shown to inhibit the phosphorylation of ERK1/2 (pERK1/2) in response to IGF-1 stimulation. researchgate.netrcsb.org This inhibition of ERK phosphorylation has been documented in various cell types, including orbital fibroblasts and different cancer cell lines. rcsb.org The blockade of the Ras/ERK pathway contributes significantly to the anti-proliferative effects of linsitinib observed in preclinical models. rcsb.orgrcsb.org

Effect of Linsitinib on Downstream Signaling Pathways
PathwayKey Modulated ProteinEffect of LinsitinibReference
PI3K/AKTAKTInhibition of phosphorylation researchgate.netrcsb.orgresearchgate.net
Ras/ERKERK1/2Inhibition of phosphorylation researchgate.netrcsb.org
mTORmTOR / p70S6KInhibition of phosphorylation researchgate.net

Impact on Other Relevant Intracellular Signaling Cascades

Beyond the two primary pathways, the inhibitory action of linsitinib on IGF-1R and IR has ripple effects on other interconnected signaling networks. One notable example is the mTOR (mammalian target of rapamycin) signaling pathway, which is a downstream effector of the PI3K/AKT pathway. rcsb.org Linsitinib has been shown to inhibit the phosphorylation of mTOR and its substrate, the p70S6 kinase (p70S6K), further contributing to its anti-proliferative effects. researchgate.net

Additionally, some studies have suggested that linsitinib's effects may involve the modulation of other signaling molecules. For instance, research in esophageal squamous cell carcinoma has indicated that while linsitinib inhibits the AKT/mTOR and ERK pathways, it can also lead to the activation of NF-κB (nuclear factor-kappa B) signaling in resistant cells, suggesting a potential mechanism of drug resistance. Furthermore, the recruitment of β-arrestin 1 following the binding of linsitinib to the IGF-1R has been proposed as another mechanism that could mediate some of the drug's effects, including the modulation of ERK signaling. nih.gov These findings indicate that the cellular response to linsitinib can be complex and may involve a network of signaling pathways beyond the primary PI3K/AKT and Ras/ERK axes.

In Vitro Cellular Responses to Linsitinib Treatment in Diverse Research Models

Linsitinib, also known as OSI-906, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). tocris.com Its mechanism involves binding to the intracellular ATP-binding site of the kinase domain, which prevents the autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/Akt and ERK/MAPK. nih.govdrugbank.com This action blocks the ligand-dependent activation of IGF-1R by its ligands, IGF-1 and IGF-2, thereby inhibiting cell proliferation, growth, and survival signals. nih.govdrugbank.com Research has demonstrated its anti-tumor activity in a variety of preclinical tumor models. frontiersin.org

Effects on Cell Proliferation and Viability in Cultured Systems

Linsitinib has consistently demonstrated the ability to inhibit cell proliferation and reduce viability across a range of cultured cell systems. This effect is primarily mediated through its inhibition of the IGF-1R and IR signaling pathways, which are crucial for cell growth. tocris.comfrontiersin.org

In studies involving cancer cell lines, linsitinib has shown significant anti-proliferative effects. For example, it inhibits the proliferation of various tumor cell lines, including those from non-small-cell lung cancer and colorectal cancer, with EC50 values ranging from 0.021 to 0.810 μM. selleckchem.com In nasopharyngeal carcinoma (NPC) cell lines (CNE-2 and SUNE-1), linsitinib was found to suppress IGF-1-induced cell proliferation by inhibiting the phosphorylation of Akt and ERK. semanticscholar.org Similarly, in human lung adenocarcinoma cells (PC9, HCC827, and H1975), linsitinib suppressed cell proliferation; this effect was synergistic when combined with gefitinib (B1684475) in gefitinib-sensitive cells. tandfonline.com Research on ovarian cancer cell lines also confirmed that linsitinib treatment decreases cellular viability. mdpi.com

The anti-proliferative effects of linsitinib extend to cells relevant in autoimmune diseases. In a preclinical model for Thyroid Eye Disease (TED), linsitinib markedly inhibited the proliferation of both an IGF-1R expressing cell line (NCI-H295R) and a TSH-R (thyrotropin receptor) expressing cell line. nih.govfrontiersin.org The inhibition was substantial, reaching up to 78% in the IGF-1R cell line and 75% in the TSH-R cell line at a concentration of 31,612.5 ng/mL. nih.gov Furthermore, in orbital fibroblasts (OFs) from patients with thyroid-associated ophthalmopathy (TAO), linsitinib pretreatment effectively inhibited IGF-1-induced cell proliferation. plos.orgplos.org

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting proliferation, linsitinib actively induces apoptosis (programmed cell death) and modulates the cell cycle in various cell types.

In cancer models, co-treatment with linsitinib and gefitinib increased the number of Annexin-V-positive cells (a marker for apoptosis) in HCC827 and H1975 lung adenocarcinoma cells. tandfonline.com In imatinib-resistant gastrointestinal stromal tumor (GIST) cells, combining linsitinib with imatinib (B729) led to a greater increase in apoptotic cells (31.1%) compared to either drug alone. aacrjournals.org Studies on nasopharyngeal carcinoma cells showed that linsitinib boosted radiation-induced apoptosis and caused a G2-M cell cycle delay. semanticscholar.org In orbital fibroblasts from TAO patients, linsitinib was shown to reduce the proportion of cells in the S-phase of the cell cycle that had been increased by IGF-1 stimulation. plos.orgplos.org

In cell lines relevant to autoimmune disease, linsitinib was also found to be a potent inducer of apoptosis. nih.gov Morphological changes and increased activity of caspase-3/7, a key executioner enzyme in apoptosis, were observed in both IGF-1R and TSH-R expressing cell lines following linsitinib treatment. nih.govfrontiersin.org Specifically, at a concentration of 63,225 ng/mL, caspase-3/7 activity increased 6.68-fold in the IGF-1R cell line and 5.75-fold in the TSH-R cell line relative to controls. nih.govfrontiersin.org

Impact on Cellular Differentiation and Phenotype

Linsitinib has been shown to influence cellular differentiation processes, particularly in the context of adipogenesis (fat cell formation), which is relevant to certain pathologies like Thyroid Eye Disease (TED).

In vitro studies using orbital fibroblasts from TED patients have demonstrated that linsitinib can effectively reduce adipogenesis. biorxiv.orgbiorxiv.org This inhibition of fibroblast differentiation into fat cells is linked to its primary mechanism of blocking IGF-1R signaling. biorxiv.orgbiorxiv.org Western blot analysis confirmed that linsitinib treatment led to a dose-dependent decrease in the phosphorylation of IGF-1R, highlighting the critical role of this pathway in the adipogenic process in these cells. biorxiv.org These findings suggest linsitinib can alter the cellular phenotype by preventing the pathological differentiation driven by aberrant IGF-1R activity. biorxiv.orgbiorxiv.org

Comparative Studies in 2D and 3D Cell Culture Systems

The microenvironment in which cells are grown can significantly impact their behavior and response to therapeutic agents. researchgate.netoncotarget.com While traditional two-dimensional (2D) cultures grow cells on a flat monolayer, three-dimensional (3D) culture systems, such as spheroids, better mimic the complex cell-cell and cell-matrix interactions found in vivo. researchgate.netupmbiomedicals.comfluorofinder.com

Research on linsitinib has begun to explore these differences. A study using human orbital fibroblasts (HOFs) from both Graves' orbitopathy (GO) patients and healthy controls compared the effects of linsitinib in 2D and 3D spheroid models. nih.gov In the 3D GHOF (GO patient-derived) spheroids, treatment with a TSHR-activating antibody (M22) and/or IGF-1 significantly increased the stiffness of the spheroids, a property associated with fibrogenesis. nih.gov Linsitinib was found to significantly inhibit this M22-induced increase in stiffness, suggesting it may beneficially affect GO-related fibrosis. nih.gov This demonstrates how 3D models can reveal effects on physical and structural properties of cell aggregates that are not apparent in 2D cultures.

Research on Specific Cancer Cell Line Panels

Linsitinib's efficacy has been evaluated across a diverse panel of cancer cell lines, revealing varying degrees of sensitivity and highlighting its potential in different oncological contexts.

Adrenocortical Carcinoma (ACC): Linsitinib has been studied in the human NCI-H295R ACC cell line, which overexpresses IGF-1R. It effectively inhibited cell growth in these cells. frontiersin.org

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines PC9, HCC827, and H1975, linsitinib suppressed proliferation and, in the case of H1975 (which is resistant to the EGFR inhibitor gefitinib), also inhibited VEGF production. tandfonline.com

Colorectal Cancer (CRC): Linsitinib has shown anti-proliferative activity in CRC cell lines and decreased tumor growth and increased apoptosis in CRC xenograft models. frontiersin.orgselleckchem.com

Nasopharyngeal Carcinoma (NPC): In CNE-2 and SUNE-1 cell lines, linsitinib suppressed IGF-1-induced proliferation and enhanced radiosensitivity. semanticscholar.org

Gastrointestinal Stromal Tumors (GIST): In imatinib-resistant GIST cell lines GIST430 and GIST48, which show activation of the insulin receptor, linsitinib inhibited downstream signaling. aacrjournals.org Combining linsitinib with imatinib produced additive anti-proliferative and pro-apoptotic effects. aacrjournals.org

Ovarian Cancer: In the OVCAR3 ovarian cancer cell line, linsitinib treatment decreased cellular viability and induced apoptosis. mdpi.com Interestingly, a study found that combining linsitinib with metformin (B114582) resulted in an antagonistic effect, reducing the anti-neoplastic efficacy compared to linsitinib alone. mdpi.com

Esophageal Squamous Cell Carcinoma (ESCC): The sensitivity to linsitinib was found to be variable across ESCC cell lines. In resistant lines, while linsitinib inhibited AKT/mTOR and ERK pathways, it also activated NF-κB p65, which reduced the apoptotic effect. nih.gov

Studies in Autoimmune Disease-Relevant Cell Lines and Fibrocyte Systems

Linsitinib's role as an IGF-1R inhibitor makes it a compound of significant interest for autoimmune diseases where this receptor is implicated, such as Thyroid Eye Disease (TED), also known as Graves' Orbitopathy (GO). nih.govnih.gov

Preclinical studies have demonstrated that linsitinib potently inhibits cell proliferation and induces apoptosis in both IGF-1R expressing cells (NCI-H295R) and in Chinese Hamster Ovary (CHO) cells engineered to overexpress the thyrotropin receptor (TSH-R). nih.govcolab.ws This is significant because the TSH-R is the primary autoantigen in Graves' disease, and there is evidence of crosstalk between the TSH-R and IGF-1R signaling pathways. nih.govnih.gov The ability of linsitinib to inhibit cells expressing either receptor supports its therapeutic potential to block this interaction. nih.govnih.gov

Further research has focused on specific cell types involved in TED pathogenesis. In orbital fibroblasts (OFs) cultured from TAO patients, linsitinib was shown to inhibit IGF-1-induced proliferation and hyaluronic acid secretion, a key component of the extracellular matrix that accumulates in the orbit during active TED. plos.orgplos.org

Studies have also investigated fibrocytes, which are monocyte-derived progenitor cells implicated in the inflammatory and fibrotic processes of TED. In cultured CD34+ fibrocytes from TAO patients, IGF-1R inhibitors, including linsitinib, were shown to attenuate the expression of MHC class II and costimulatory B7 proteins (CD80, CD86, and PD-L1). nih.gov These molecules are critical for presenting antigens to T cells and initiating an immune response. By reducing their expression, linsitinib can dampen the autoimmune response driven by these cells. nih.gov

Preclinical Efficacy and Disease Model Investigations of Linsitinib

Establishment and Characterization of In Vivo Preclinical Models for Linsitinib (B1684704) Research

The preclinical evaluation of Linsitinib has been conducted across a range of in vivo models designed to represent human diseases, primarily in the fields of oncology and autoimmune disorders. These models are crucial for understanding the compound's therapeutic potential before human clinical trials.

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, have been a cornerstone of Linsitinib's preclinical oncology research. selleckchem.comnih.govmedchemexpress.com These models allow for the in vivo assessment of the drug's anti-tumor activity against specific cancer types.

Researchers have utilized a variety of human cancer cell lines to establish these models, including:

Colorectal Cancer (CRC): Studies have employed colorectal cancer xenografts to demonstrate Linsitinib's ability to inhibit tumor growth. frontiersin.orgplos.org

Triple-Negative Breast Cancer (TNBC): The HCC1143 basal-like TNBC cell line has been used to create xenografts to test Linsitinib's efficacy in this aggressive breast cancer subtype. plos.orgnih.govrcsi.com

Non-Small Cell Lung Cancer (NSCLC): The NCI-H292 xenograft model has been used to investigate Linsitinib's impact on tumor growth and glucose uptake. selleckchem.complos.org

Adrenocortical Carcinoma (ACC): The human H295R cell line, which overexpresses the Insulin-like Growth Factor 1 Receptor (IGF-1R), has been instrumental in studying Linsitinib's effects on this rare malignancy. frontiersin.org

Ewing Sarcoma: An integrated Organ-on-a-Chip (OoC) model has been developed using cultured bone Ewing Sarcoma tumor tissues to evaluate the drug's efficacy. mdpi.com

IGF-1R-Driven Models: Specific xenograft models engineered to be driven by IGF-1R signaling, such as the LISN xenograft, have been used to assess the on-target activity of Linsitinib. selleckchem.comnih.gov

These models are established by subcutaneously injecting human cancer cells into immunodeficient mice, allowing tumors to form and grow, thereby creating a system to observe the therapeutic effects of compounds like Linsitinib. nih.govrcsi.com

For autoimmune conditions, particularly Thyroid Eye Disease (TED), also known as Graves' Orbitopathy, researchers have established clinically relevant mouse models. slingtx.comslingtx.comprnewswire.com The primary model involves inducing an autoimmune response in female BALB/c mice by immunizing them with a plasmid that encodes the A-subunit of the human thyroid-stimulating hormone receptor (TSHR). slingtx.comnih.govendocrine-abstracts.orgresearchgate.net

This immunization process triggers the development of Graves' Disease and the associated extrathyroidal manifestation of TED. nih.govfrontiersin.orgresearchgate.net The model recapitulates key features of the human disease, including:

Autoimmune hyperthyroidism. nih.govfrontiersin.orgnih.gov

Orbital inflammation, characterized by the infiltration of immune cells like T-cells and macrophages. slingtx.comnih.govfrontiersin.org

Tissue remodeling in the orbit, including orbital fat accumulation and muscle edema. slingtx.comendocrine-abstracts.orgresearchgate.net

To study the compound's effect on different disease stages, Linsitinib administration is initiated at either an early ("active") phase or a later ("chronic") phase of the disease in these models. nih.govendocrine-abstracts.orgfrontiersin.org

Assessment of Linsitinib Activity in Preclinical Disease Progression

The established in vivo models have been pivotal in assessing Linsitinib's ability to alter the course of disease progression in both cancer and autoimmune settings.

Linsitinib has demonstrated varied anti-tumor activity across different preclinical oncology models. frontiersin.orgmdpi.com As a dual inhibitor of the IGF-1R and the Insulin (B600854) Receptor (IR), its efficacy is often linked to the tumor's dependence on these signaling pathways. plos.orgnih.govmdpi.com

In IGF-1R-driven xenograft models, Linsitinib has shown significant anti-proliferative effects and tumor growth inhibition. selleckchem.comnih.govfrontiersin.org For instance, in colorectal cancer xenografts, treatment resulted in decreased tumor growth and an increase in apoptosis. frontiersin.orgplos.org Similarly, studies in non-small cell lung carcinoma xenografts showed that Linsitinib could inhibit tumor growth in models with positive IGF-1R and IR expression. plos.org

However, the results have been inconsistent in other models. In a study using a triple-negative breast cancer (TNBC) xenograft model (HCC1143), Linsitinib did not significantly block tumor formation or inhibit tumor growth, suggesting that targeting the IR/IGF-1R pathway alone may not be sufficient in all TNBC contexts. plos.orgnih.govrcsi.com These findings highlight that while IGF-1R and IR are expressed in TNBC, they may not always be effective therapeutic targets. plos.orgnih.gov

Table 1: Summary of Linsitinib's Preclinical Activity in Oncology Xenograft Models

Cancer Type Xenograft Model Key Findings References
Colorectal Cancer GEO cell line / Generic CRC Decreased tumor growth, increased apoptosis. frontiersin.orgplos.orgportico.org
IGF-1R-Driven Cancer LISN xenograft 100% tumor growth inhibition (TGI) and 55% regression. selleckchem.comnih.gov
Non-Small Cell Lung Cancer NCI-H292 Inhibited tumor growth in IGF1R and IR positive tumors. selleckchem.complos.org
Adrenocortical Carcinoma H295R cell line Inhibitory effects on cell growth. frontiersin.org
Triple-Negative Breast Cancer HCC1143 Did not block tumor formation or restrict tumor growth. plos.orgnih.gov

In the mouse model of Thyroid Eye Disease (TED), Linsitinib has shown significant promise in attenuating disease development and progression. nih.govresearchgate.netnih.govlarvol.com Studies demonstrate that Linsitinib effectively improves the total disease outcome, regardless of whether the treatment is started in the early or late stage of the disease. slingtx.comendocrine-abstracts.orgbioworld.com

Key findings from these preclinical autoimmune models include:

Prevention of Hyperthyroidism: In the early stages of the disease, Linsitinib treatment prevented the development of autoimmune hyperthyroidism by reducing morphological changes in the thyroid and blocking T-cell infiltration. nih.govfrontiersin.orgnih.gov

Reduction of Orbital Inflammation: Linsitinib significantly reduced the infiltration of immune cells, including T-cells (CD3+) and macrophages, into the orbital muscle and adipose tissue by up to 80%. slingtx.comslingtx.comnih.govfrontiersin.orgslingtx.com This effect was observed when the drug was given both prophylactically and after disease onset. prnewswire.com

Inhibition of Tissue Remodeling: The compound normalized the amount of brown adipose tissue in the orbit and led to a marked decrease in inflammation, a significant reduction of existing muscle edema, and formation of brown adipose tissue as quantified by in vivo Magnetic Resonance Imaging (MRI). nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net

Blocked Bone Marrow Activation: Linsitinib was also shown to inhibit the pathologic activation of bone marrow, a process implicated in exacerbating autoimmune diseases. frontiersin.orgprnewswire.comnih.gov It blocked the migration of myeloid cells to the orbit and inhibited the formation of CD4+ T-cells in the bone marrow. prnewswire.com

These results suggest that Linsitinib can block the development of localized pathology in TED and limit disease severity at all stages. slingtx.comlarvol.combioworld.com

Table 2: Summary of Linsitinib's Effects in Preclinical Autoimmune (TED) Model

Effect Assessed Key Findings References
Autoimmune Hyperthyroidism Prevented in early-stage disease; reduced severity in late-stage. nih.govendocrine-abstracts.orgfrontiersin.orgnih.gov
Orbital Immune Infiltration Reduced T-cell and macrophage infiltration by up to 80%. slingtx.comslingtx.comnih.govslingtx.com
Orbital Tissue Remodeling Reduced orbital fat deposits and muscle edema. slingtx.comendocrine-abstracts.orgresearchgate.netresearchgate.net
Bone Marrow Activity Inhibited pathologic activation and formation of autoreactive T-cells. frontiersin.orgprnewswire.comnih.gov

Biomarker Research and Translational Relevance in Preclinical Studies

Biomarker research is integral to the preclinical evaluation of Linsitinib, aiming to identify molecular indicators that can predict therapeutic response and guide clinical application. nih.gov The primary focus has been on the components of the IGF-1R/IR signaling pathway.

Preclinical studies have consistently investigated the phosphorylation status of IGF-1R and IR, as well as downstream signaling proteins like Akt and ERK, as pharmacodynamic biomarkers of Linsitinib's activity. selleckchem.comfrontiersin.org Inhibition of the phosphorylation of these receptors confirms that the drug is engaging its intended targets. selleckchem.commdpi.com For example, in xenograft models, effective doses of Linsitinib led to a significant reduction in IGF-1R phosphorylation. selleckchem.com

The expression level of IGF-1R itself has been explored as a potential predictive biomarker. nih.gov The rationale is that tumors with high levels of IGF-1R activation ("IGF-driven" tumors) would be more sensitive to inhibition by Linsitinib. mdpi.com This has been supported by findings where Linsitinib showed greater efficacy in models with high IGF-1R expression. frontiersin.orgplos.org In the context of endocrine-resistant breast cancer, preclinical cell line studies have shown that stimulation of the IGF-1R/InsR pathway drives tamoxifen (B1202) resistance, which can be overcome by Linsitinib. nih.gov This suggests that activated p-IGF-1R/InsR could serve as a biomarker for selecting patients who might benefit from this therapy. nih.gov

In autoimmune models of TED, research has highlighted the downregulation of multiple pro-inflammatory cytokines in the bone marrow as a result of Linsitinib treatment. prnewswire.com This points to a potential set of systemic biomarkers for monitoring the drug's immunomodulatory effects.

The translational relevance of this preclinical work is significant. The identification of both positive and negative results in different tumor models (e.g., efficacy in CRC vs. lack of efficacy in certain TNBC models) helps to refine the target patient populations for clinical trials. plos.orgresearchgate.net Furthermore, the pharmacodynamic and predictive biomarkers identified in these animal and cell-based studies are essential for designing clinical trials that can accurately measure whether the drug is hitting its target and to select patients most likely to respond, thereby increasing the potential for clinical success. nih.govnih.govaacrjournals.org

Identification of Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic (PD) markers are crucial for assessing the biological activity of a drug and for guiding its clinical development. In preclinical investigations of linsitinib, several key PD markers have been identified to confirm its mechanism of action and to monitor its effects on tumor tissue.

A primary pharmacodynamic effect of linsitinib is the inhibition of its target receptors, IGF-1R and IR. Preclinical studies have consistently shown that linsitinib treatment leads to a reduction in the phosphorylation of IGF-1R and IR in tumor models. mdpi.com This inhibition of receptor autophosphorylation is a direct indicator of target engagement. portico.org

Downstream of the IGF-1R/IR signaling cascade, the phosphorylation status of key effector proteins serves as a reliable PD marker. In cell culture studies, linsitinib has been shown to inhibit the phosphorylation of Akt (also known as protein kinase B) and the extracellular signal-regulated kinase (ERK), both of which are critical for cell growth and survival. portico.orgnih.gov Specifically, in a 3T3/huIGF-IR cell line, which overexpresses the IGF-1R, linsitinib demonstrated concentration-dependent inhibition of IGF-I-stimulated phosphorylation of Akt, ribosomal protein S6 kinase (S6K), and ERK-1/2. portico.org

Furthermore, preclinical studies combining linsitinib with other agents have also utilized PD markers to understand the combined effect. For instance, in studies with the cytotoxic agent paclitaxel (B517696), linsitinib was shown to block the IGF-1R/IR-AKT pathway activity that can be evoked by paclitaxel treatment. ascopubs.org When combined with the EGFR inhibitor erlotinib, pharmacodynamic data from a clinical study with advanced solid tumors showed elevated IGF-1 levels and reduced IGF1R/INSR phosphorylation, suggesting successful pathway inhibition. nih.gov

In a model of thyroid eye disease, linsitinib treatment was associated with a trend towards lower levels of stimulating anti-mTSHR antibodies, although this was not statistically significant. nih.gov Another important observation in some preclinical models is the elevation of plasma IGF-1 levels following linsitinib administration. nih.gov This is thought to be a compensatory response to the blockade of the IGF-1R.

Table 1: Key Pharmacodynamic Markers of Linsitinib in Preclinical Models

Marker Effect of Linsitinib Model System Reference
p-IGF-1R/p-IRInhibition of phosphorylationTumor cell lines and xenografts portico.orgmdpi.comnih.gov
p-AktInhibition of phosphorylationTumor cell lines portico.org
p-ERK1/2Inhibition of phosphorylationTumor cell lines portico.org
p-S6KInhibition of phosphorylationTumor cell lines portico.org
Plasma IGF-1ElevationAdvanced solid tumors (clinical) nih.gov
Stimulating anti-mTSHR antibodiesTrend towards lower levelsMurine model of Graves' disease nih.gov

Correlation of In Vitro and In Vivo Preclinical Findings

A critical aspect of preclinical drug development is establishing a correlation between in vitro (cell-based) and in vivo (animal model) findings. This correlation helps to validate the mechanism of action and predict the potential therapeutic efficacy in a more complex biological system.

Linsitinib has demonstrated anti-proliferative effects and induction of apoptosis in various cancer cell lines in vitro. frontiersin.org For example, in colorectal cancer cell lines, linsitinib treatment led to decreased cell growth and increased apoptosis. frontiersin.org These in vitro findings have been successfully translated into in vivo models. In colorectal cancer xenografts, linsitinib treatment resulted in decreased tumor growth and increased apoptosis, mirroring the in vitro observations. frontiersin.org

Similarly, in human adrenocortical carcinoma cell lines, linsitinib inhibited cell proliferation in vitro. frontiersin.org This effect was also observed in vivo, although higher concentrations were required. frontiersin.org In hepatocellular carcinoma cell lines, linsitinib reduced proliferation by at least 40%. frontiersin.org

However, the correlation between in vitro and in vivo efficacy is not always direct. In a study on triple-negative breast cancer (TNBC), while linsitinib showed growth inhibition in some TNBC cell lines in vitro, it did not inhibit tumor formation or growth in an in vivo xenograft model using the HCC1143 cell line. plos.orgnih.gov This discrepancy highlights the complexity of the in vivo tumor microenvironment and the potential for other signaling pathways to compensate for IGF-1R/IR inhibition. plos.org

Preclinical studies have also aimed to correlate pharmacodynamic responses with anti-tumor activity. In non-small cell lung carcinoma xenografts, linsitinib at a dose of 60 mg/kg inhibited tumor growth in models with positive IGF-1R and IR expression. plos.org In an IGF-1R dependent colorectal cancer model, a 40 mg/kg dose of linsitinib was sufficient to inhibit tumor growth in cell-line derived xenografts. plos.org

The combination of linsitinib with other therapies has also shown a correlation between in vitro and in vivo results. Preclinical data indicated that the combined inhibition of IGF-1R/INSR and EGFR with linsitinib and erlotinib, respectively, resulted in supra-additive inhibition of tumor growth in vitro and in vivo in various cancer models including non-small cell lung cancer, breast, pancreatic, and colorectal cancer. nih.gov

Table 2: Correlation of In Vitro and In Vivo Findings for Linsitinib

Cancer Type In Vitro Findings In Vivo Findings (Xenograft Models) Correlation Reference
Colorectal CancerDecreased cell growth, increased apoptosisDecreased tumor growth, increased apoptosisStrong correlation frontiersin.org
Adrenocortical CarcinomaInhibition of cell proliferationInhibition of tumor growth (at higher concentrations)Correlated frontiersin.org
Hepatocellular CarcinomaReduced proliferation by at least 40%Not explicitly stated in provided abstracts- frontiersin.org
Triple-Negative Breast Cancer (HCC1143 cell line)Inhibition of ligand-dependent and -independent growthNo inhibition of tumor formation or growthLack of correlation plos.orgnih.gov
Non-Small Cell Lung Cancer (with Erlotinib)Supra-additive inhibition of tumor growthSupra-additive inhibition of tumor growthStrong correlation nih.gov

Future Directions and Emerging Research Avenues for Linsitinib and Its Deuterated Analog

Advancements in Deuterated Compound Synthesis and Their Broadened Applications in Research

The synthesis of deuterated compounds has become a cornerstone of modern pharmaceutical research, offering significant advantages in studying drug metabolism and pharmacokinetics. simsonpharma.com The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can alter the metabolic profile of a drug. wikipedia.org This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes. wikipedia.org This can lead to a reduced rate of metabolism, a longer drug half-life, and potentially improved pharmacokinetic properties. wikipedia.org

Recent advancements in synthetic chemistry have provided more efficient and site-selective methods for deuterium incorporation. researchgate.netresearchgate.net These methods include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen with deuterium, often catalyzed by metals like iridium, ruthenium, or iron complexes. researchgate.netresearchgate.net Photocatalytic HIE reactions using visible light have also emerged as a mild and effective method. researchgate.net

Reductive Deuteration: This involves the use of deuterium-donating reagents to reduce a functional group, thereby introducing deuterium into the molecule. researchgate.net

Synthesis from Deuterated Precursors: This approach builds the final molecule from smaller, commercially available deuterated starting materials. simsonpharma.comusask.ca For instance, the synthesis of deuterated phenothiazines has been achieved using lithium aluminum deuteride (B1239839) reduction of suitable precursors. usask.ca

For Linsitinib-d3, the deuterium atoms are located on the methyl group of the cyclobutanol (B46151) moiety, as indicated by its chemical name: cis-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-d3)cyclobutanol. This specific placement suggests a synthetic strategy likely involving a deuterated methylating agent during the construction of the cyclobutanol ring.

The broadened applications of such deuterated compounds in research are extensive. They are invaluable tools for:

Metabolic Pathway Tracing: Following the fate of a deuterated drug through biological systems to identify its metabolites. simsonpharma.com

Pharmacokinetic Studies: Accurately quantifying a drug and its metabolites in biological fluids to understand its absorption, distribution, metabolism, and excretion (ADME) profile. simsonpharma.com

Quantitative Analysis: Serving as ideal internal standards in mass spectrometry-based assays due to their chemical similarity to the parent drug but distinct mass. usask.cascioninstruments.com

The development of deuterated drugs has seen clinical success, with the FDA approval of drugs like deutetrabenazine, which exhibits an improved pharmacokinetic profile over its non-deuterated counterpart. wikipedia.orgunibestpharm.com This underscores the potential of applying deuteration strategies to other drug candidates to enhance their therapeutic potential.

Integration of this compound in Advanced Multi-Omics Research Methodologies

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like genes (genomics), proteins (proteomics), and metabolites (metabolomics), are transforming our understanding of complex diseases and drug actions. researchgate.netnih.gov Stable isotope-labeled compounds, such as this compound, are pivotal for the quantitative aspects of these studies, particularly in proteomics and metabolomics. biosyn.comsilantes.com

The primary role of this compound in this context is as an internal standard for quantitative mass spectrometry. scioninstruments.comscispace.com In a typical workflow, a known amount of this compound is added to a biological sample (e.g., plasma, tissue lysate) at an early stage of preparation. scioninstruments.com Because this compound is chemically identical to Linsitinib (B1684704), it experiences the same variations during sample processing, chromatography, and ionization in the mass spectrometer. scioninstruments.comscispace.com However, due to its higher mass, it can be distinguished from the non-deuterated Linsitinib. By comparing the signal intensity of Linsitinib to that of the known quantity of this compound, researchers can achieve highly accurate and precise quantification of the drug in the sample. scioninstruments.com

This quantitative capability is crucial for several advanced research methodologies:

Metabolomics and Fluxomics: Stable isotope labeling is a powerful tool for tracing the flow of atoms through metabolic pathways (fluxomics). mdpi.comfrontiersin.org While this compound itself is primarily used for quantifying the drug, its use is often part of broader metabolomics studies that employ other stable isotope tracers (e.g., ¹³C-glucose) to map metabolic reprogramming in response to drug treatment. tandfonline.combiorxiv.org For example, a recent study utilized a ¹³C-glucose flux assay to investigate changes in sphingolipid synthesis upon treatment with Linsitinib. biorxiv.org The precise quantification of Linsitinib, enabled by its deuterated internal standard, is essential for correlating drug concentration with metabolic effects.

Quantitative Proteomics: In proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are used to compare protein abundance between different conditions. silantes.com While this compound is not directly used for labeling proteins, its application in quantitative mass spectrometry is part of the broader analytical platform. The accurate measurement of drug levels allows for the correlation of protein expression changes with drug exposure. mdpi.com This is critical for understanding the downstream effects of kinase inhibition on cellular signaling networks. For instance, quantitative phosphoproteomics can be used to measure the inhibition of IGF-1R/IR autophosphorylation and the modulation of downstream signaling proteins like AKT and ERK in response to known concentrations of Linsitinib. mdpi.com

The integration of this compound into multi-omics workflows allows researchers to build more comprehensive models of drug action, linking drug concentration to changes in the proteome and metabolome, and ultimately to cellular phenotype.

Exploration of Linsitinib in Novel Preclinical Disease Models and Research Paradigms

While initially developed as an anti-cancer agent, the therapeutic potential of Linsitinib is being explored in other disease contexts, driven by a deeper understanding of the IGF-1R signaling pathway's role in various pathologies. wikipedia.orgmdpi.com The availability of this compound as a research tool is instrumental in these explorations, facilitating robust pharmacokinetic and pharmacodynamic (PK/PD) studies in novel preclinical models.

Initially, Linsitinib's anti-tumor activity was demonstrated in a variety of preclinical cancer models, including non-small cell lung cancer, colorectal cancer, and adrenocortical carcinoma. frontiersin.orgnih.govaacrjournals.org However, clinical trial results in these indications were often unsatisfactory. wikipedia.org More recently, research has pivoted towards other diseases where IGF-1R signaling is implicated.

A significant emerging area is Thyroid Eye Disease (TED) , also known as Graves' Orbitopathy. prnewswire.comprnewswire.com TED is an autoimmune condition where inflammation and tissue remodeling occur in the orbits, leading to proptosis (bulging eyes) and other complications. prnewswire.com The IGF-1R is overexpressed on orbital fibroblasts in TED patients, making it a compelling therapeutic target. Recent preclinical studies using mouse models of Graves' disease and TED have shown that Linsitinib can prevent the development and progression of the disease, reducing inflammation and immune cell infiltration in the orbit. prnewswire.comprnewswire.comresearchgate.net In these studies, this compound would be essential for establishing the PK/PD relationship, ensuring that the observed efficacy in animal models occurs at clinically relevant drug exposures.

Another novel research avenue is the investigation of Linsitinib as an antimicrobial agent . A recent study identified Linsitinib as a potent inhibitor of glutamine synthase in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.org Linsitinib demonstrated direct antimycobacterial activity and reduced the intracellular growth of the bacteria. acs.org This repurposing of a human kinase inhibitor for an infectious disease represents a novel research paradigm. The use of this compound in such studies would be critical for quantifying drug levels within infected cells and correlating them with antibacterial efficacy.

Furthermore, the development of advanced preclinical models, such as organ-on-a-chip platforms , provides a more physiologically relevant system for drug testing. nih.gov An integrated human organ-on-a-chip model featuring Ewing Sarcoma tumor tissue and cardiac tissue was used to test the efficacy and cardiotoxicity of Linsitinib. nih.gov This model was able to recapitulate the clinical observation of limited efficacy in metastatic tumors, a result not seen in traditional 2D cell culture. nih.gov The use of this compound in such microfluidic systems would allow for precise control and measurement of drug concentrations, enhancing the predictive power of these models.

Computational and Systems Biology Approaches to Linsitinib Research

Molecular Dynamics (MD) simulations have been used to study the conformational dynamics of Linsitinib and its interaction with the IGF-1R kinase domain. biorxiv.orgnih.gov These simulations can reveal the specific amino acid residues involved in binding and help explain the inhibitor's selectivity. researchgate.net One study used principal component analysis of MD trajectories to show that Linsitinib has a relatively small variation in its conformation, which may relate to its binding affinity and specificity. nih.govresearchgate.net Such computational analyses can guide the design of new analogs with improved properties.

Systems biology modeling aims to create predictive models of biological systems by integrating large-scale 'omics' data. researchgate.netucd.ie For a kinase inhibitor like Linsitinib, this could involve creating a model of the IGF-1R/IR signaling network and simulating how its inhibition affects downstream pathways and cellular processes like proliferation and apoptosis. By integrating data from quantitative proteomics and metabolomics experiments (which rely on tools like this compound for accurate quantification), these models can become more robust and predictive. This approach can help in identifying potential biomarkers of response or resistance and in understanding the complex cross-talk between different signaling pathways. nih.gov

Computational drug repurposing is another area where these approaches are valuable. By analyzing large biological datasets, it may be possible to identify new potential indications for existing drugs. windows.net The identification of Linsitinib's potential application in tuberculosis is an example of how a drug's utility can be expanded beyond its original intended use. acs.org

The table below summarizes some of the key research findings related to Linsitinib and its deuterated analog.

Research AreaKey FindingSignificanceReference(s)
Deuteration Chemistry Deuteration can slow the rate of drug metabolism due to the kinetic isotope effect.Provides a strategy to improve the pharmacokinetic profile of drugs like Linsitinib. wikipedia.orgunibestpharm.com
Quantitative Analysis This compound serves as an effective internal standard for accurate quantification by mass spectrometry.Enables precise PK/PD studies and is crucial for quantitative multi-omics research. scioninstruments.comscispace.com
Metabolomics Linsitinib treatment alters cellular metabolism, as demonstrated by ¹³C-glucose flux analysis.Links kinase inhibition to specific metabolic reprogramming events in the cell. biorxiv.org
Novel Preclinical Models Linsitinib shows efficacy in mouse models of Thyroid Eye Disease (TED).Opens a new potential therapeutic area for Linsitinib beyond cancer. prnewswire.comprnewswire.com
Drug Repurposing Linsitinib inhibits Mycobacterium tuberculosis glutamine synthase and intracellular growth.Identifies a potential new use for Linsitinib as an antimicrobial agent. acs.org
Computational Modeling Molecular dynamics simulations reveal the binding mode and conformational stability of Linsitinib.Provides a structural basis for inhibitor-kinase interactions and can guide future drug design. biorxiv.orgnih.gov

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer: Publish detailed synthetic protocols in supplementary materials, including NMR spectral data (δ in ppm, J in Hz) and HRMS chromatograms. Use collaborative ring-testing with blinded samples to identify critical process parameters (CPPs). Adhere to ICH Q11 guidelines for pharmaceutical development .

Q. What validation steps are essential when adapting this compound assays from 2D cell cultures to 3D organoid models?

  • Methodological Answer: Benchmark organoid viability and deuterium retention rates against 2D cultures using ANOVA with post-hoc Tukey tests. Incorporate hypoxia markers (e.g., HIF-1α staining) to contextualize drug penetration. Use laser capture microdissection (LCM) to isolate organoid regions for targeted metabolomics .

Ethical and Methodological Rigor

Q. How should researchers address potential biases in preclinical efficacy studies of this compound?

  • Methodological Answer: Implement blinding and randomization in animal studies, with power analyses to justify cohort sizes. Use third-party contract research organizations (CROs) for independent data validation. Disclose all conflicts of interest and raw data in public repositories (e.g., Figshare) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.